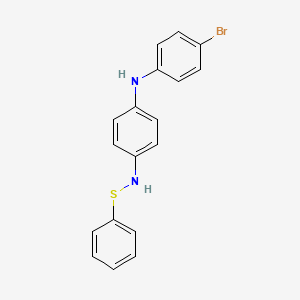![molecular formula C12H16O2S B14386903 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one CAS No. 88357-06-6](/img/structure/B14386903.png)
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one is an organic compound characterized by the presence of a phenyl ring substituted with a 2-methoxyethyl sulfanyl group and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one typically involves the reaction of 4-bromophenylpropan-2-one with 2-methoxyethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学研究应用
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carbonyl group in the propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
- 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
Comparison: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one is unique due to the presence of both a sulfanyl group and a propan-2-one moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
88357-06-6 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC 名称 |
1-[4-(2-methoxyethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-10(13)9-11-3-5-12(6-4-11)15-8-7-14-2/h3-6H,7-9H2,1-2H3 |
InChI 键 |
CCDBIRFUIYJZGX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)SCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
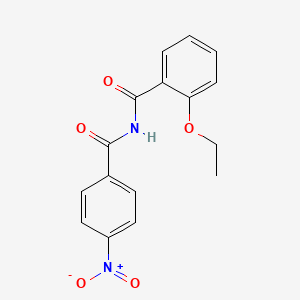
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

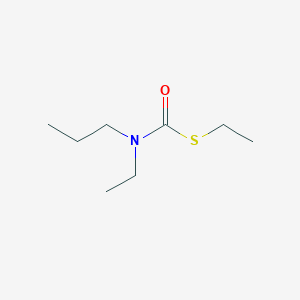
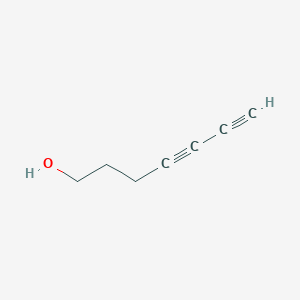
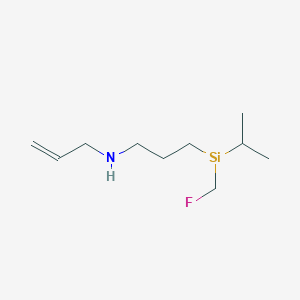
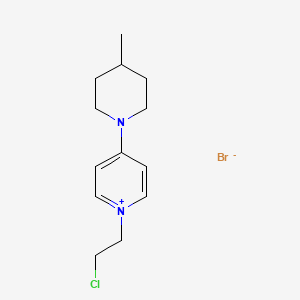

![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
